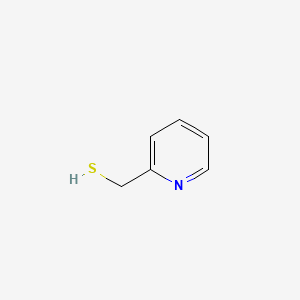

2-吡啶甲硫醇

描述

2-Pyridinemethanethiol, also known as 2-Pyridylmethanethiol or 2-Pyridyl methyl mercaptan, is a compound with the chemical formula C₆H₇NS and a molecular weight of 125.2 g/mol . It is a colorless to yellow liquid with a pungent sulfurous aroma . This compound is used primarily as a flavoring agent in the food industry .

科学研究应用

2-Pyridinemethanethiol has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and as a building block in organic synthesis . In biology, it is used in the study of enzyme mechanisms and as a probe for studying protein-ligand interactions . In industry, it is used as a flavoring agent and as an intermediate in the synthesis of other chemicals .

生化分析

Biochemical Properties

2-Pyridinemethanethiol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the formation of covalent bonds with the thiol group of 2-Pyridinemethanethiol, leading to modifications in the activity of the enzymes .

Cellular Effects

2-Pyridinemethanethiol has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance. Additionally, 2-Pyridinemethanethiol can alter the activity of key metabolic enzymes, leading to changes in cellular energy production .

Molecular Mechanism

The molecular mechanism of action of 2-Pyridinemethanethiol involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The thiol group of 2-Pyridinemethanethiol can form covalent bonds with cysteine residues in proteins, leading to alterations in protein function. This compound can also inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Pyridinemethanethiol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Pyridinemethanethiol is relatively stable under inert gas conditions but can degrade over time when exposed to air or light. Long-term exposure to 2-Pyridinemethanethiol can lead to sustained changes in cellular redox balance and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Pyridinemethanethiol vary with different dosages in animal models. At low doses, it may have beneficial effects on cellular metabolism and oxidative stress responses. At high doses, 2-Pyridinemethanethiol can exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on cellular function .

Metabolic Pathways

2-Pyridinemethanethiol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which play crucial roles in the detoxification and metabolism of various substances. These interactions can affect metabolic flux and alter the levels of key metabolites within cells. The involvement of 2-Pyridinemethanethiol in these pathways highlights its importance in maintaining cellular homeostasis .

Transport and Distribution

The transport and distribution of 2-Pyridinemethanethiol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, and it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-Pyridinemethanethiol within cells can affect its activity and function, as well as its interactions with other biomolecules .

Subcellular Localization

2-Pyridinemethanethiol exhibits specific subcellular localization patterns that influence its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, 2-Pyridinemethanethiol may localize to the mitochondria, where it can impact mitochondrial function and energy production. The subcellular localization of 2-Pyridinemethanethiol is crucial for understanding its role in cellular processes .

准备方法

2-Pyridinemethanethiol can be synthesized through various methods. One common synthetic route involves the reaction of pyridine-2-carboxaldehyde with hydrogen sulfide in the presence of a reducing agent . Another method includes the reaction of pyridine-2-carboxylic acid with thionyl chloride, followed by reduction with lithium aluminum hydride . Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities .

化学反应分析

2-Pyridinemethanethiol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions . Major products formed from these reactions include 2-pyridinemethanesulfonic acid from oxidation and 2-pyridinemethane from reduction .

作用机制

The mechanism by which 2-Pyridinemethanethiol exerts its effects involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in substitution reactions with electrophiles . It can also form coordination complexes with metal ions, which can affect the activity of metalloenzymes . Additionally, its sulfur-containing functional group allows it to participate in redox reactions, which can influence cellular redox balance .

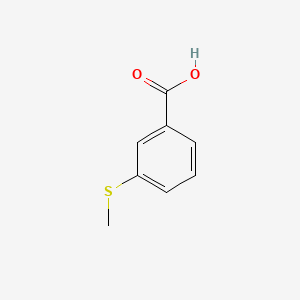

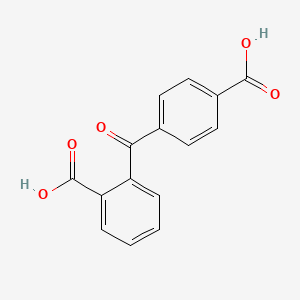

相似化合物的比较

2-Pyridinemethanethiol can be compared with other similar compounds, such as pyridine, pyridine-2-thiol, and pyridine-2-methanol. While all these compounds contain a pyridine ring, they differ in their functional groups and reactivity. For example, pyridine-2-thiol has a thiol group directly attached to the pyridine ring, making it more reactive in thiol-specific reactions . Pyridine-2-methanol, on the other hand, has a hydroxyl group, making it more hydrophilic and less reactive in redox reactions . The unique combination of a pyridine ring and a methanethiol group in 2-Pyridinemethanethiol gives it distinct properties and reactivity .

属性

IUPAC Name |

pyridin-2-ylmethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c8-5-6-3-1-2-4-7-6/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIIDWBFRZACDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062127 | |

| Record name | 2-Pyridinemethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid; Pungent sulferous aroma | |

| Record name | 2-Pyridinemethanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1192/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

57.00 to 58.00 °C. @ 0.60 mm Hg | |

| Record name | 2-Pyridinemethanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041346 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble (in ethanol) | |

| Record name | 2-Pyridinemethanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1192/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.150-1.157 | |

| Record name | 2-Pyridinemethanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1192/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2044-73-7 | |

| Record name | 2-Pyridinemethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2044-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinemethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002044737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinemethanethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinemethanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyridinemethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PYRIDINEMETHANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB9B741VC3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Pyridinemethanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041346 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

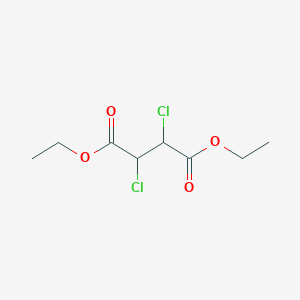

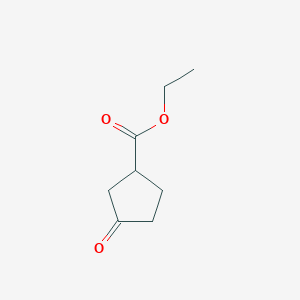

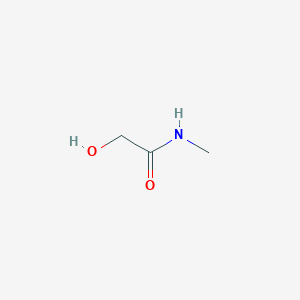

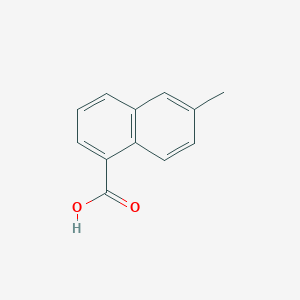

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

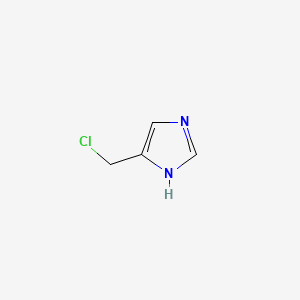

Q1: What is known about the synthesis of metal complexes with 2-pyridinemethanethiol?

A1: Electrochemical synthesis has proven effective in producing metal complexes with 2-pyridinemethanethiol. Studies demonstrate that this technique yields complexes with zinc and cadmium [, ]. For instance, reacting metallic zinc or cadmium with 2-pyridinemethanethiol in acetonitrile solution through electrochemical oxidation results in the formation of Zn(PMTO)2 and Cd(PMTO)2.3H2O complexes, respectively []. This method offers a direct route to synthesize these complexes.

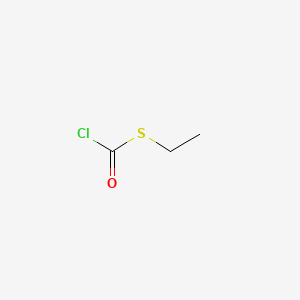

Q2: Does 2-pyridinemethanethiol participate in any known organic reactions?

A2: Yes, 2-pyridinemethanethiol can be obtained through the hydrolysis of 3-phenyl-5-(2-pyridyl)rhodanine. This reaction occurs in the presence of boiling 48% hydrobromic acid, leading to a 57% yield of 2-pyridinemethanethiol []. This synthetic route highlights the potential of 2-pyridinemethanethiol as a building block for more complex molecules.

Q3: Are there any studies exploring the potential radioprotective properties of 2-pyridinemethanethiol?

A3: While the provided abstracts don't delve into specific results, one study focuses on the radioprotective potential of N-heterocyclic compounds, including 2-pyridinemethanethiol []. This suggests ongoing research into its potential applications in mitigating radiation damage.

Q4: Beyond zinc and cadmium, are there investigations into complexes formed by 2-pyridinemethanethiol with other metals?

A4: Research indicates that 2-pyridinemethanethiol readily forms complexes with various transition metals. While specific details on characterization are limited in the abstracts, studies confirm the formation of complexes with copper(II), iron(II), and iron(III) []. This highlights the versatility of 2-pyridinemethanethiol as a ligand in coordination chemistry.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Chlorophenyl)carbamoyl]benzoic acid](/img/structure/B1583536.png)